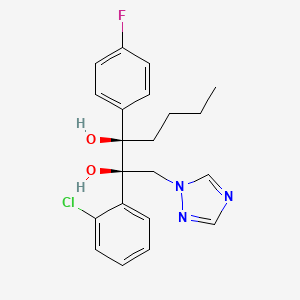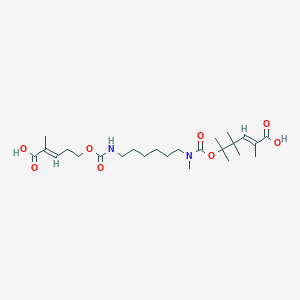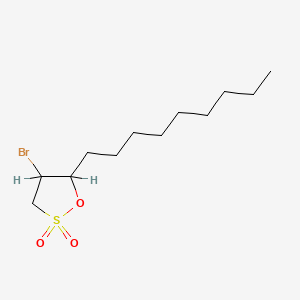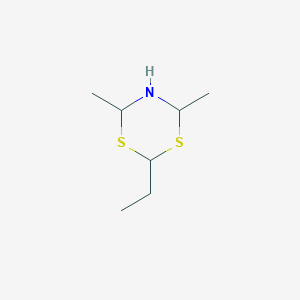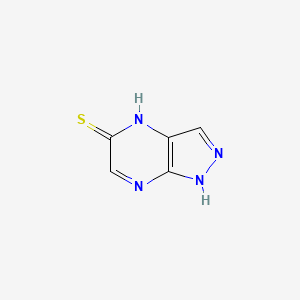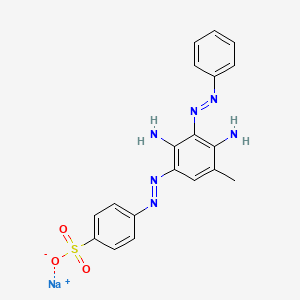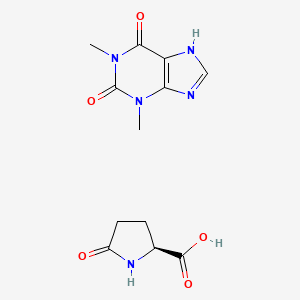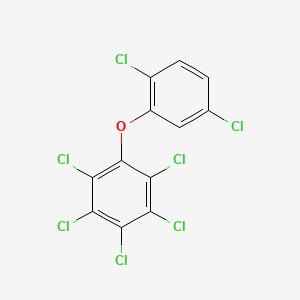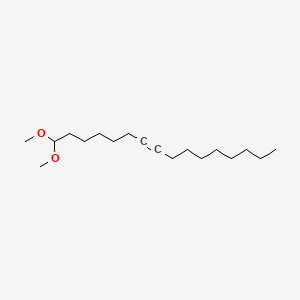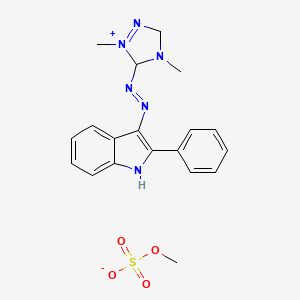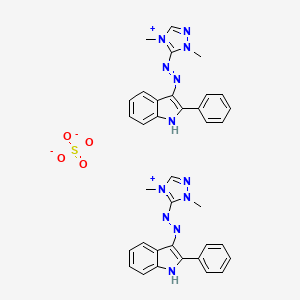
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolium core with azo and indole substituents, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the triazolium core, followed by the introduction of azo and indole groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to new derivatives with different functionalities.
Reduction: Reduction reactions can break down the azo group, resulting in simpler compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions like temperature, solvent, and pH are tailored to optimize the reaction efficiency and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including dyes and polymers, due to its stable and versatile chemical properties.
Mechanism of Action
The mechanism by which Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium chloride
- 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium bromide
Uniqueness
Compared to similar compounds, Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate stands out due to its sulphate counterion, which can influence its solubility, stability, and reactivity. This unique feature makes it particularly valuable in applications where these properties are critical.
Properties
CAS No. |
84787-88-2 |
|---|---|
Molecular Formula |
C36H34N12O4S |
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;sulfate |
InChI |
InChI=1S/2C18H16N6.H2O4S/c2*1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4) |
InChI Key |
VUAVPUTXQKFKMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


